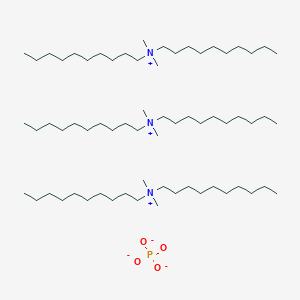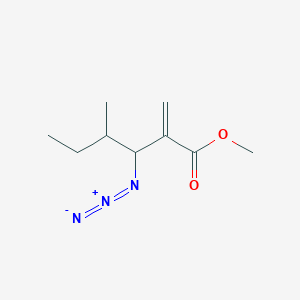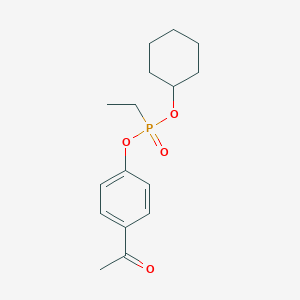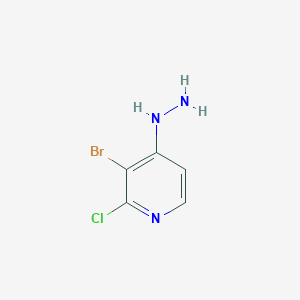
didecyl(dimethyl)azanium;phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Didecyl(dimethyl)azanium;phosphate is a quaternary ammonium compound known for its antimicrobial properties. It is widely used as a disinfectant and antiseptic in various applications, including healthcare, agriculture, and industrial settings. The compound is effective against a broad spectrum of microorganisms, including bacteria, fungi, and viruses.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of didecyl(dimethyl)azanium;phosphate typically involves the reaction of didecyl methyl tertiary amine with chloromethane in the presence of an alcohol solvent. The reaction is catalyzed and carried out under reflux conditions at temperatures between 75 and 95 degrees Celsius and a pressure of less than or equal to 0.18 MPa for 4 to 6 hours. After the reaction, the mixture is maintained at a temperature between 80 and 90 degrees Celsius for an additional 2 to 3 hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The production process is designed to be efficient and cost-effective, meeting the demands of various industries.
化学反応の分析
Types of Reactions
Didecyl(dimethyl)azanium;phosphate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome, but they generally involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions result in compounds with different functional groups.
科学的研究の応用
Didecyl(dimethyl)azanium;phosphate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in microbiological research for its antimicrobial properties.
Medicine: Utilized as a disinfectant and antiseptic in medical settings, including hospitals and clinics.
作用機序
The mechanism of action of didecyl(dimethyl)azanium;phosphate involves the disruption of intermolecular interactions and the dissociation of lipid bilayers in microbial cell membranes. This disruption leads to the leakage of intracellular contents and subsequent cell death. The compound targets the phospholipid membrane of microorganisms, causing oxidative stress and triggering a free radical chain reaction that damages the cell membrane .
類似化合物との比較
Similar Compounds
Dimethyldioctadecylammonium chloride: A longer di-C18 analogue with similar antimicrobial properties.
Benzalkonium chloride: Another quaternary ammonium compound used as a disinfectant and antiseptic.
Cetyl trimethylammonium bromide: A quaternary ammonium compound with similar applications in disinfection and sanitation.
Uniqueness
Didecyl(dimethyl)azanium;phosphate is unique in its broad-spectrum antimicrobial activity and its effectiveness at low concentrations. It is also known for its stability and compatibility with various formulations, making it a versatile compound for different applications.
特性
CAS番号 |
645418-37-7 |
|---|---|
分子式 |
C66H144N3O4P |
分子量 |
1074.8 g/mol |
IUPAC名 |
didecyl(dimethyl)azanium;phosphate |
InChI |
InChI=1S/3C22H48N.H3O4P/c3*1-5-7-9-11-13-15-17-19-21-23(3,4)22-20-18-16-14-12-10-8-6-2;1-5(2,3)4/h3*5-22H2,1-4H3;(H3,1,2,3,4)/q3*+1;/p-3 |
InChIキー |
GLXDPFACSXTVJC-UHFFFAOYSA-K |
正規SMILES |
CCCCCCCCCC[N+](C)(C)CCCCCCCCCC.CCCCCCCCCC[N+](C)(C)CCCCCCCCCC.CCCCCCCCCC[N+](C)(C)CCCCCCCCCC.[O-]P(=O)([O-])[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Acetamide, N-[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]-](/img/structure/B12607976.png)
![1,1'-(Thiene-2,5-diyl)bis[(4-fluorophenyl)ethane-1,2-dione]](/img/structure/B12607978.png)
![Trimethyl[(2,2,3,3,3-pentafluoropropanoyl)oxy]stannane](/img/structure/B12607986.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(6-chloro-3-pyridinyl)-](/img/structure/B12607993.png)

![3,8a-Dihydro-[1,2,4]triazolo[4,3-b]pyridazin-6-ylhydrazine](/img/structure/B12608000.png)

![Urea, N-(4-chloro-5-isoquinolinyl)-N'-[[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B12608024.png)
![5-(3-Bromophenyl)-5-[7-(cyanomethoxy)-2,3-dihydro-1H-indol-1-yl]pentanenitrile](/img/structure/B12608032.png)
![6-[4-(Dimethylamino)phenyl]-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12608044.png)



